![molecular formula C19H18ClN5O4 B2519439 N-(4-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1775440-60-2](/img/structure/B2519439.png)
N-(4-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide
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Description
Synthesis Analysis
The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves a multi-step process starting with 4-chlorophenoxyacetic acid as the precursor. The process includes esterification, treatment with hydrazine hydrate, a ring closure reaction with carbon disulfide and alcoholic potassium hydroxide, and a final substitution with electrophiles, N-substituted-2-bromoacetamides. The spectral analysis data, including IR, 1H-NMR, and EI-MS, confirmed the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of the synthesized compounds was confirmed through spectral analysis. Additionally, the crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined to belong to the tetragonal system with specific space group parameters. The bond lengths and angles were compared with values obtained from density functional theory (DFT) calculations, which showed good agreement .
Chemical Reactions Analysis
The synthesized compounds were found to have potential antibacterial activity against both gram-negative and gram-positive bacteria and moderate inhibitory effects on the α-chymotrypsin enzyme. The antibacterial potential was particularly notable for one of the compounds, which showed marvelous activity compared to the standard ciprofloxacin against certain bacterial strains. The molecular docking studies helped to identify the active binding sites and showed a significant correlation with the bioactivity data .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from their molecular structure and the results of the spectral analysis. The compounds displayed promising antibacterial activity and moderate anti-enzymatic potential. The cytotoxicity data suggested that the substitutions on the oxadiazole moiety led to the discovery of less cytotoxic compounds. Furthermore, the related compound showed marked inhibition against various human cancer cell lines, indicating promising anticancer activity. The molecular electrostatic potential (MEP) surface map and Hirshfeld surface analysis provided insights into the intermolecular interactions within the crystal structures .
Scientific Research Applications
Synthesis and Characterization
N-(4-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide is a compound that has been explored in scientific research for its potential applications in various fields. The synthesis and characterization of similar compounds have been extensively studied. For example, compounds with related structures, such as 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, have been synthesized and their structures confirmed through spectral data and elemental analyses. These compounds were evaluated for antitumor activity against human breast adenocarcinoma cell lines, showing mild to moderate activity compared to doxorubicin, a reference antitumor compound (El-Morsy et al., 2017).
Antimicrobial and Anticancer Properties
The antimicrobial and anticancer properties of compounds structurally similar to N-(4-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide have been a focus of research. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated as potential antimicrobial and anticancer agents. These compounds have shown higher anticancer activity than the reference drug doxorubicin, alongside good to excellent antimicrobial activity (Hafez et al., 2016).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O4/c1-11-21-17(23-29-11)16-14-4-2-3-9-24(14)19(28)25(18(16)27)10-15(26)22-13-7-5-12(20)6-8-13/h5-8H,2-4,9-10H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEBZVNAJPFPHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide |
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